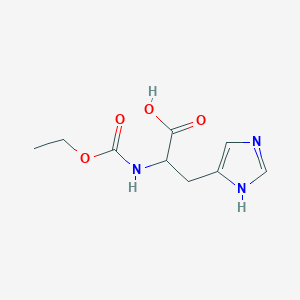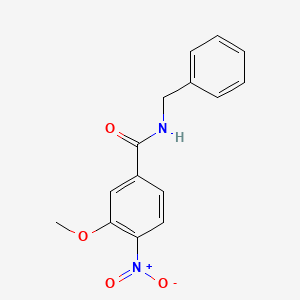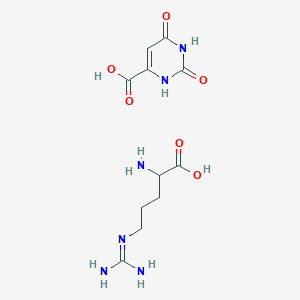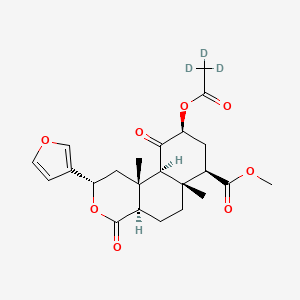
N-(Ethoxycarbonyl)histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethoxycarbonyl)histidine is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the histidine molecule. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxycarbonyl)histidine typically involves the protection of the amino group of histidine using an ethoxycarbonyl group. This can be achieved through a reaction with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxycarbonyl)histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent histidine molecule.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate histidine.
Scientific Research Applications
N-(Ethoxycarbonyl)histidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies involving enzyme mechanisms and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: The compound is used in the production of biodegradable surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Ethoxycarbonyl)histidine involves its interaction with various molecular targets. The ethoxycarbonyl group can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Carboxymethyl)histidine
- N-(Acetyl)histidine
- N-(Benzoyl)histidine
Uniqueness
N-(Ethoxycarbonyl)histidine is unique due to its specific ethoxycarbonyl modification, which imparts distinct chemical properties. This makes it more suitable for certain applications compared to its analogs. For instance, the ethoxycarbonyl group can enhance the compound’s solubility and stability, making it more effective
Properties
CAS No. |
27925-90-2 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-2-16-9(15)12-7(8(13)14)3-6-4-10-5-11-6/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,15)(H,13,14) |
InChI Key |
XSDVNQZWTFDETM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)




![4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B14079392.png)

![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14079409.png)



![4-[(Diethoxyphosphinothioyl)oxy]benzoic acid](/img/structure/B14079436.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079439.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079447.png)
